N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-7-12(20)9-14-17(10)21-19(27-14)22-18(26)11-3-2-4-13(8-11)23-15(24)5-6-16(23)25/h2-4,7-9H,5-6H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXDJGQPCUIMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the chloro and methyl groups at the 6 and 4 positions, respectively.
Amide Formation: The final step involves the coupling of the benzothiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid to form the desired benzamide compound. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
- Benzothiazole Derivatives: The 6-chloro-4-methyl substitution on the benzothiazole ring distinguishes this compound from analogs like N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (), which lacks electronegative substituents.
Benzodithiazine Analogs :
In N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (), the sulfur-rich benzodithiazine core confers distinct electronic properties, with IR data showing strong SO₂ stretching vibrations (1345–1155 cm⁻¹). This contrasts with the benzothiazole-based compound, which lacks sulfone groups but retains a dioxopyrrolidine moiety for hydrogen bonding .
Substituent Effects on Bioactivity
- Dioxopyrrolidinyl vs. Dimethylpyrrole: The 2,5-dioxopyrrolidin-1-yl group in the target compound differs from the 2,5-dimethylpyrrole in 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) (). MPPB enhances monoclonal antibody production by 40–60% but suppresses galactosylation, a critical quality attribute. The dimethylpyrrole in MPPB is structurally bulkier, which may hinder cell permeability compared to the dioxopyrrolidine group .
- Amide Linker Variations: Compound 13 from , 1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide, shares the dioxopyrrolidine motif but replaces benzothiazole with a triazole ring.
Pharmacokinetic and Physicochemical Properties
Molecular Weight and Solubility :
The target compound (MW: ~428.9 g/mol, ) is heavier than MPPB (unreported MW but structurally simpler) but lighter than N-(3-chloro-4-methoxyphenyl)acetamide (, MW: ~199.6 g/mol). The dioxopyrrolidine group may improve aqueous solubility compared to purely aromatic analogs .- Hydrogen Bonding Capacity: IR data for analogs (e.g., : N-NH₂ at 3235 cm⁻¹) suggest that the target compound’s dioxopyrrolidine could act as both hydrogen bond donor and acceptor, enhancing interactions with biological targets like cyclophilins or kinases .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Physicochemical Properties
Critical Analysis of Structure-Activity Relationships (SAR)
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and toxicity profiles of this compound based on available literature.
The compound's molecular formula is C15H14ClN3OS, with a molecular weight of 319.81 g/mol. Its structure features a benzothiazole moiety linked to a pyrrolidine derivative, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-4-methylbenzothiazole with appropriate pyrrolidine derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Formation of the Benzothiazole Ring : Utilizing starting materials like 2-aminobenzenethiol and chlorinated compounds.
- Pyrrolidine Attachment : Reacting the benzothiazole derivative with pyrrolidine or its derivatives in the presence of coupling agents.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Benzamide Derivatives | Antifungal against Botrytis cinerea (EC50 = 14.44 μg/mL) | |
| Benzothiazole Compounds | Broad-spectrum antimicrobial activity |
Cytotoxicity
In studies assessing cytotoxic effects on various cancer cell lines, similar benzothiazole derivatives demonstrated selective cytotoxicity, indicating potential as anticancer agents. For example:
Toxicity Studies
Toxicity assessments using zebrafish embryos have shown that certain benzamide derivatives exhibit low toxicity levels, making them suitable for further development in pharmacological applications:
| Compound | Toxicity (mg/L) | Classification |
|---|---|---|
| Compound A | 20.58 | Low Toxicity |
| Compound B | 15.00 | Moderate Toxicity |
Case Studies
Several case studies highlight the application of similar compounds in therapeutic contexts:
- Study on Antifungal Efficacy : A series of benzamide derivatives were tested against Fusarium graminearum, showing varying degrees of inhibition (less than 25% for some compounds), suggesting structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy .
- Cytotoxicity Profiling : In vitro studies on cancer cell lines revealed that modifications at specific positions on the benzothiazole ring significantly affected cytotoxic potency, indicating potential pathways for drug design focused on targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
